

# Technical Guide: 5-(Pyridin-2-yl)thiophene-2-carbothioamide and its Analogs

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## Compound of Interest

**Compound Name:** 5-(Pyridin-2-yl)thiophene-2-carbothioamide

**Cat. No.:** B1333384

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CAS Number: 306934-91-8

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**5-(Pyridin-2-yl)thiophene-2-carbothioamide** is a heterocyclic compound featuring a pyridine ring linked to a thiophene-2-carbothioamide moiety. While specific in-depth experimental data for this particular compound (CAS 306934-91-8) is limited in publicly available literature, the pyridinyl-thiophene scaffold is a recognized pharmacophore in medicinal chemistry.<sup>[1]</sup> Derivatives of this structural class have shown a range of biological activities, indicating the potential of this scaffold for further investigation in drug discovery.<sup>[1]</sup>

This guide provides a summary of the available physicochemical properties of **5-(Pyridin-2-yl)thiophene-2-carbothioamide** and explores the synthesis, biological activities, and potential mechanisms of action of structurally related compounds.

## Physicochemical Properties

The following table summarizes the computed physicochemical properties of **5-(Pyridin-2-yl)thiophene-2-carbothioamide**.<sup>[2]</sup>

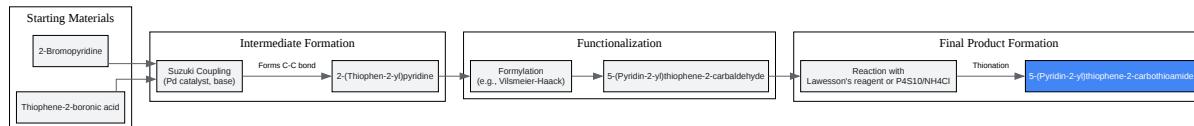
Property	Value	Reference
Molecular Formula	C <sub>10</sub> H <sub>8</sub> N <sub>2</sub> S <sub>2</sub>	PubChem[2]
Molecular Weight	220.3 g/mol	PubChem[2]
IUPAC Name	5-pyridin-2-ylthiophene-2-carbothioamide	PubChem[2]
CAS Number	306934-91-8	PubChem[2]
Topological Polar Surface Area	99.2 Å <sup>2</sup>	PubChem[2]
Hydrogen Bond Donor Count	1	PubChem[2]
Hydrogen Bond Acceptor Count	4	PubChem[2]
Rotatable Bond Count	1	PubChem[2]

## Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **5-(Pyridin-2-yl)thiophene-2-carbothioamide** was not found in the reviewed literature, general synthetic strategies for this class of compounds have been described. A common approach involves the construction of the 5-(pyridin-2-yl)thiophene core, followed by the introduction of the carbothioamide group.[1]

## General Synthetic Pathway

A plausible synthetic route, based on established methodologies for similar compounds, is outlined below.[1] The key step in forming the bi-heterocyclic core is often a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling.[1]

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A generalized synthetic workflow for **5-(pyridin-2-yl)thiophene-2-carbothioamide**.

## Alternative Synthetic Routes

An alternative strategy involves the coupling of a pre-functionalized thiophene with a pyridine derivative. For instance, 5-bromothiophene-2-carbonitrile can be coupled with 2-pyridylboronic acid. The resulting 5-(pyridin-2-yl)thiophene-2-carbonitrile can then be converted to the carbothioamide by reaction with hydrogen sulfide in the presence of a base.[1]

## Biological Activity and Potential Applications

Direct experimental data on the biological activity of **5-(Pyridin-2-yl)thiophene-2-carbothioamide** is not readily available. However, the broader class of pyridine- and thiophene-containing compounds has been investigated for a variety of therapeutic applications.

## Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyridine and thiophene derivatives.[3][4] For example, sulfonamide-functionalized pyridine carbothioamides have been evaluated as tubulin polymerization inhibitors.[5] Some of these compounds exhibited potent cytotoxicity against various cancer cell lines, including A549 (lung), MCF-7 (breast), PC-3 (prostate), and HepG2 (liver), with IC<sub>50</sub> values in the low micromolar range.[5]

## Anti-inflammatory Activity

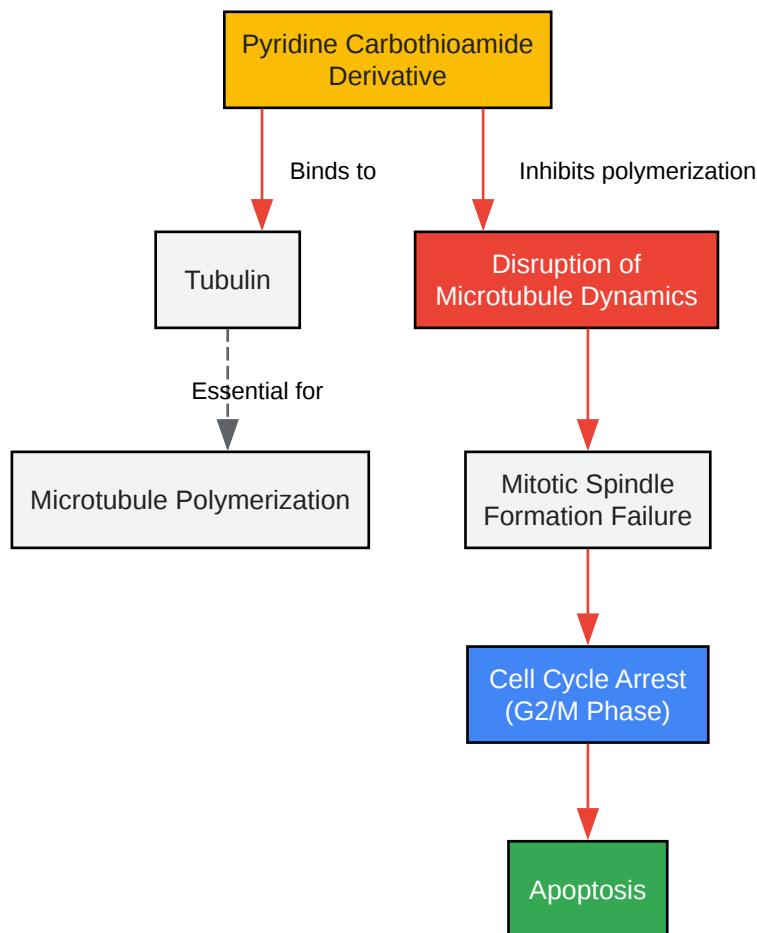
Pyridine carbothioamide analogs have been assessed for their anti-inflammatory potential.<sup>[6]</sup> In one study, these compounds were evaluated for their ability to inhibit human nitric oxide synthase, cyclooxygenase-1, and cyclooxygenase-2.<sup>[6]</sup> The *in vitro* anti-inflammatory activity demonstrated half-maximal inhibitory concentration (IC<sub>50</sub>) values ranging from 10.25  $\mu$ M to 23.15  $\mu$ M.<sup>[6]</sup>

## Neurological and Other Activities

Thioalkyl derivatives of pyridine have been investigated for their psychotropic properties, showing potential anticonvulsant, sedative, and anxiolytic effects.<sup>[7]</sup>

## Hypothetical Signaling Pathway

Based on the reported tubulin-targeting activity of similar pyridine carbothioamides, a potential mechanism of action could involve the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.<sup>[5]</sup>



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Hypothetical signaling pathway for anticancer activity of pyridine carbothioamides.

## Experimental Protocols

Detailed experimental protocols for **5-(Pyridin-2-yl)thiophene-2-carbothioamide** are not available in the public domain. However, this section provides a general overview of methodologies used for the synthesis and biological evaluation of similar compounds, which can serve as a starting point for researchers.

### General Procedure for Suzuki Coupling

The following is a representative, generalized protocol for a Suzuki coupling reaction to form the pyridinyl-thiophene core, adapted from literature on similar syntheses.

Materials:

- Aryl halide (e.g., 2-bromopyridine)
- Aryl boronic acid (e.g., thiophene-2-boronic acid)
- Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ )
- Base (e.g.,  $\text{K}_2\text{CO}_3$ ,  $\text{Na}_2\text{CO}_3$ )
- Solvent (e.g., Toluene, DMF, Dioxane/Water mixture)

Procedure:

- To a reaction vessel, add the aryl halide (1.0 eq), aryl boronic acid (1.1-1.5 eq), palladium catalyst (0.01-0.05 eq), and base (2.0-3.0 eq).
- Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
- Add the degassed solvent.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

- Upon completion, cool the reaction to room temperature.
- Perform an aqueous workup, extracting the product with a suitable organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

## General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a general method for assessing the cytotoxic effects of a compound on cancer cell lines.

### Materials:

- Cancer cell lines (e.g., A549, MCF-7)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well plates
- Test compound dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- Plate reader

### Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Prepare serial dilutions of the test compound in culture medium.

- Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
- Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37 °C in a 5% CO<sub>2</sub> incubator.
- Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
- Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability and determine the IC<sub>50</sub> value.

## Conclusion

**5-(Pyridin-2-yl)thiophene-2-carbothioamide** belongs to a class of compounds with significant potential in medicinal chemistry. While specific biological data for this exact molecule is scarce, the available literature on analogous structures suggests that this scaffold is a promising starting point for the development of new therapeutic agents, particularly in the areas of oncology and anti-inflammatory research. Further investigation is warranted to fully elucidate the biological activity and therapeutic potential of **5-(Pyridin-2-yl)thiophene-2-carbothioamide** and its derivatives. Researchers are encouraged to use the general methodologies outlined in this guide as a foundation for their studies.

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